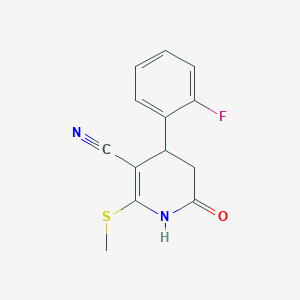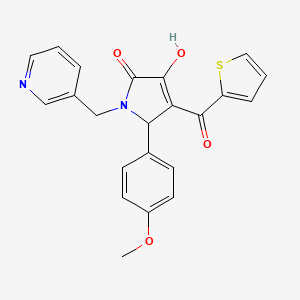
5-(anilinosulfonyl)-2-chloro-N-(2-nitrophenyl)benzamide
Vue d'ensemble
Description
5-(anilinosulfonyl)-2-chloro-N-(2-nitrophenyl)benzamide, commonly known as ANS, is a small molecule that has been extensively studied in scientific research. ANS is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
ANS has been extensively used in scientific research as a fluorescent probe for protein conformational changes. It has been found to bind to hydrophobic regions of proteins, such as the molten globule state, and undergo a blue shift in fluorescence emission. This property has been used to study protein folding, unfolding, and stability. ANS has also been used to study the binding of ligands to proteins and the effect of pH and temperature on protein conformation.
Mécanisme D'action
ANS binds to hydrophobic regions of proteins through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. The binding of ANS to proteins causes a blue shift in fluorescence emission due to the change in the microenvironment around the ANS molecule. The exact mechanism of ANS binding to proteins is still under investigation.
Biochemical and physiological effects:
ANS has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and alpha-chymotrypsin. ANS has also been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. In addition, ANS has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
ANS has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and has a high binding affinity for hydrophobic regions of proteins. ANS also has a strong fluorescence signal, making it easy to detect and quantify. However, ANS has some limitations. It may bind to non-specific sites on proteins, leading to false-positive results. In addition, ANS may interfere with the activity of some enzymes, leading to inaccurate measurements.
Orientations Futures
There are several future directions for research on ANS. One area of interest is the development of new fluorescent probes based on ANS that have improved binding specificity and selectivity for certain proteins. Another area of interest is the use of ANS in drug discovery, as it has been found to inhibit the activity of certain enzymes and induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanism of ANS binding to proteins and its effects on protein conformation and stability.
Propriétés
IUPAC Name |
2-chloro-N-(2-nitrophenyl)-5-(phenylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O5S/c20-16-11-10-14(29(27,28)22-13-6-2-1-3-7-13)12-15(16)19(24)21-17-8-4-5-9-18(17)23(25)26/h1-12,22H,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWUZVUJDYGLCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-N-phenyl-2-naphthalenesulfonamide](/img/structure/B3965451.png)
![2-[3-(4-bromophenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3965458.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3965474.png)
![4-methoxy-3-{[(2-methyl-5-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3965477.png)
![N-[(5-methylpyrazin-2-yl)methyl]-2-{[(3-methyl-2-thienyl)methyl]amino}benzamide](/img/structure/B3965478.png)


![3-benzyl-4-[(3,4-dichlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B3965497.png)
![ethyl [(4-fluorophenyl)(hydroxy)methyl]phenylphosphinate](/img/structure/B3965499.png)
![N-(2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B3965507.png)
![1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B3965511.png)
![6-amino-4-(2-chloro-6-fluorophenyl)-3-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3965522.png)
![4-[(4-fluorophenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B3965524.png)